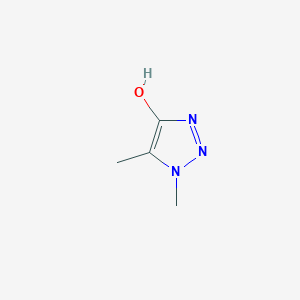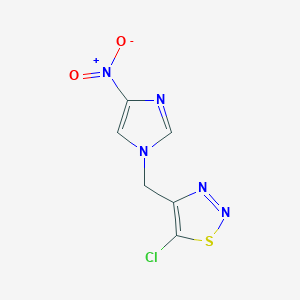
5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole is a heterocyclic compound that contains both imidazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
The synthesis of 5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole typically involves the reaction of 4-nitroimidazole with a chlorinated thiadiazole precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets in cells. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death. The imidazole and thiadiazole rings can also interact with enzymes and proteins, inhibiting their activity and disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole include other imidazole and thiadiazole derivatives. These compounds often share similar biological activities but can differ in their potency and selectivity. For example:
Metronidazole: An imidazole derivative used as an antimicrobial agent.
Thiabendazole: A thiadiazole derivative used as an anthelmintic.
Propriétés
Formule moléculaire |
C6H4ClN5O2S |
|---|---|
Poids moléculaire |
245.65 g/mol |
Nom IUPAC |
5-chloro-4-[(4-nitroimidazol-1-yl)methyl]thiadiazole |
InChI |
InChI=1S/C6H4ClN5O2S/c7-6-4(9-10-15-6)1-11-2-5(8-3-11)12(13)14/h2-3H,1H2 |
Clé InChI |
OCEUGNSIEXORQS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN1CC2=C(SN=N2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


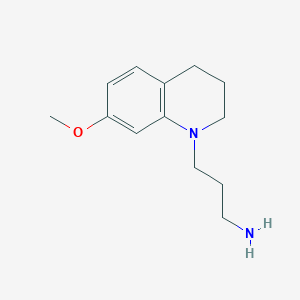
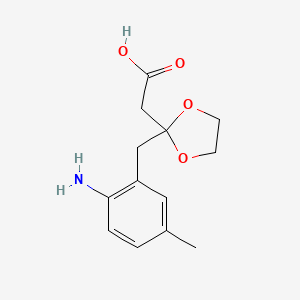


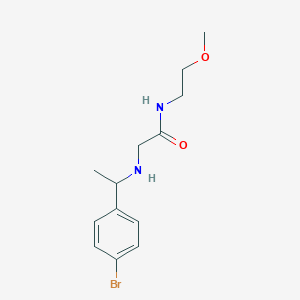




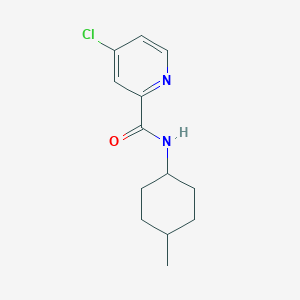

![4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14899096.png)
